6-Methylnicotinamide Iodide 6-Methylnicotinamide Iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205707
InChI:
SMILES:
Molecular Formula: C₇H₈IN₂O
Molecular Weight: 263.06

6-Methylnicotinamide Iodide

CAS No.:

Cat. No.: VC0205707

Molecular Formula: C₇H₈IN₂O

Molecular Weight: 263.06

* For research use only. Not for human or veterinary use.

6-Methylnicotinamide Iodide -

Specification

Molecular Formula C₇H₈IN₂O
Molecular Weight 263.06

Introduction

Chemical Identity and Structure

6-Methylnicotinamide Iodide is characterized by a pyridine ring structure with specific functional group modifications. The compound features a methyl group at the 6-position of the pyridine ring and a carboxamide group at the 3-position, forming a quaternary ammonium salt with an iodide counterion.

Basic Chemical Information

ParameterInformation
CAS Number (free base)6960-22-1
Molecular FormulaC₇H₈N₂O·I
Molecular Weight263.056 g/mol
IUPAC Name6-methylpyridine-3-carboxamide;iodide
Accurate Mass262.968

The compound is also known by several synonyms, including 6-Methyl-3-pyridinecarboxamide Iodide, 6-Methylnicotinic Acid Amide Iodide, and 6-Methylpyridine-3-carboxamide Iodide .

Structural Representation

The molecular structure can be represented using several notations:

Notation TypeRepresentation
SMILES[I-].Cc1ccc(c[n+]1)C(=O)N
InChIInChI=1S/C7H8N2O.HI/c1-5-2-3-6(4-9-5)7(8)10;/h2-4H,1H3,(H2,8,10);1H/q+1;/p-1

The compound's structure features a positively charged nitrogen in the pyridine ring, balanced by the negatively charged iodide ion, creating an ionic salt .

Physical and Chemical Properties

6-Methylnicotinamide Iodide possesses distinctive physical and chemical characteristics that influence its handling, storage, and applications in research settings.

Physical Appearance and Basic Properties

The compound typically appears as a crystalline solid. The free base form (6-Methylnicotinamide) is described as a white to off-white crystalline substance, though the iodide salt may exhibit a slightly different appearance .

Solubility and Stability

6-Methylnicotinamide Iodide demonstrates solubility in water and various organic solvents, a characteristic that facilitates its use in different experimental conditions. Based on properties of similar compounds, it likely exhibits the following characteristics:

PropertyDescription
SolubilitySoluble in water and polar organic solvents
StabilityRequires storage in dark conditions
Recommended StorageRoom temperature, protected from light, possibly under inert atmosphere

Synthesis and Preparation Methods

The synthesis of 6-Methylnicotinamide Iodide typically involves quaternization of the corresponding free base with methyl iodide. This process follows standard alkylation chemistry for pyridine derivatives.

General Synthetic Pathway

The most common synthetic route involves:

  • Starting with 6-methylnicotinamide (free base)

  • Reaction with methyl iodide (CH₃I) in an appropriate solvent medium

  • Formation of the quaternary ammonium salt

This process is similar to the methylation procedures described for other nicotinamide derivatives, where methyl iodide serves as the methylating agent . The reaction typically proceeds under mild conditions, with the nitrogen atom of the pyridine ring acting as a nucleophile to attack the methyl iodide.

Alternative Preparation Methods

While direct methylation is the predominant method, alternative synthetic routes may include:

  • Starting from 6-methylnicotinic acid with subsequent amidation and quaternization

  • Derivatization of other nicotinamide compounds with position-specific functionality

The specific reaction conditions, including solvent choice, temperature, and reaction time, significantly influence yield and purity of the final product .

Analytical Characterization

Analytical characterization of 6-Methylnicotinamide Iodide employs various spectroscopic and chromatographic techniques to confirm identity, assess purity, and understand structural properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information. Based on data from similar compounds, specifically methylated pyridones, the following chemical shifts might be expected:

Proton PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic H2~8.36-8.38singlet or doubletJ ≈ 2.5
Aromatic H4~7.85-7.95doublet or doublet of doubletsJ ≈ 6.7-9.5
Aromatic H5~6.38-6.53doubletJ ≈ 9.4-9.5
Methyl (CH₃)~3.46-3.62singlet-
Amide NH₂~7.2-7.7broad singlets-

These values are extrapolated from related compounds and would be expected to vary slightly based on solvent and specific measurement conditions .

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion corresponding to the cationic portion [M]⁺ at m/z 137

  • Fragmentation patterns characteristic of substituted pyridinium ions

  • High-resolution mass measurement close to the calculated value of 262.968 for the intact salt

Biological Properties and Applications

6-Methylnicotinamide Iodide possesses biological relevance and research applications derived from its structural relationship to nicotinamide and its metabolites.

Research Applications

6-Methylnicotinamide Iodide finds application in several research contexts:

  • As a reference standard for analytical chemistry, particularly in the identification and quantification of nicotinamide derivatives

  • In studies of nicotinamide metabolism and related biochemical pathways

  • As an intermediate in the synthesis of more complex bioactive compounds

  • Potentially as a pharmacological tool to study pyridinium-dependent biological processes

The compound's structural similarity to important metabolites makes it valuable for comparative studies in metabolomics and bioanalytical chemistry.

Related Compounds and Derivatives

6-Methylnicotinamide Iodide belongs to a family of related compounds with varying substitution patterns and applications.

Isomeric and Structural Variants

Several structurally related compounds appear in scientific literature:

CompoundDistinguishing FeaturesApplications
6-Methylnicotinamide (free base)Lacks quaternary ammonium structure and iodide counterionPrecursor compound, biological studies
1-Methylnicotinamide IodideMethyl group at position 1 instead of position 6Metabolite studies, enzymatic assays
1-Methylnicotinamide-d3 IodideDeuterated methyl group at position 1Internal standard for mass spectrometry
1-Methylnicotinamide-d7 IodideFully deuterated versionStable isotope labeled internal standard

These structural variations significantly affect the compounds' chemical properties and biological activities, highlighting the importance of position-specific substitution patterns in nicotinamide chemistry .

Metabolic Relationships

6-Methylnicotinamide Iodide relates to several compounds involved in nicotinamide metabolism. Nicotinamide and its derivatives participate in important biochemical pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide) metabolism. Understanding these relationships provides context for the compound's biochemical relevance .

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